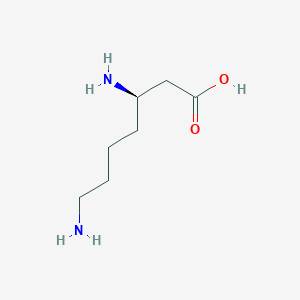

(R)-3,7-Diaminoheptanoic acid

Description

(R)-3,7-Diaminoheptanoic acid is a specific chemical entity that is garnering attention within contemporary academic research. As a diamino acid, it possesses two amino groups, and its classification as a β-amino acid indicates the amino group at position 3 is attached to the beta-carbon relative to the carboxyl group. This unique structure provides a versatile scaffold for a range of chemical applications.

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C7H16N2O2 |

|---|---|

Poids moléculaire |

160.21 g/mol |

Nom IUPAC |

(3R)-3,7-diaminoheptanoic acid |

InChI |

InChI=1S/C7H16N2O2/c8-4-2-1-3-6(9)5-7(10)11/h6H,1-5,8-9H2,(H,10,11)/t6-/m1/s1 |

Clé InChI |

PJDINCOFOROBQW-ZCFIWIBFSA-N |

SMILES isomérique |

C(CCN)C[C@H](CC(=O)O)N |

SMILES canonique |

C(CCN)CC(CC(=O)O)N |

Origine du produit |

United States |

Stereoselective Synthesis Methodologies for R 3,7 Diaminoheptanoic Acid

Chemoenzymatic and Biocatalytic Strategies

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. researchgate.net Enzymes can operate under mild conditions and exhibit high stereoselectivity, making them ideal for the synthesis of chiral molecules like (R)-3,7-Diaminoheptanoic acid. researchgate.netdiva-portal.org

Enzyme-Catalyzed Kinetic Resolution Approaches for Enantiomeric Enrichment

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This process relies on the differential reaction rates of enantiomers with a chiral catalyst, often an enzyme. nih.govgoogle.com In the context of amino acids, lipases and proteases are commonly employed for the resolution of racemic esters or amides. For instance, a lipase-mediated kinetic resolution was successfully used to obtain both enantiomers of 1-(10H-phenothiazin-10-yl)propan-2-ol with high enantiomeric excess. beilstein-journals.org Similarly, phosphotriesterase (PTE) from Pseudomonas diminuta has been used for the stereoselective hydrolysis of chiral phosphoramidate (B1195095) precursors, demonstrating high stereoselectivity. nih.gov

Dynamic kinetic resolution (DKR) is an advancement over traditional kinetic resolution that can theoretically achieve a 100% yield of the desired enantiomer. frontiersin.org In DKR, the unwanted enantiomer is continuously racemized back to the starting racemic mixture, allowing for its complete conversion to the desired product. frontiersin.org This strategy has been effectively used in the production of chiral compounds from racemic starting materials. frontiersin.org

Dehydrogenase-Mediated Asymmetric Transformations and Reductions

Dehydrogenases are a class of enzymes that catalyze the reduction of ketones to chiral alcohols with high enantioselectivity, making them valuable biocatalysts in asymmetric synthesis. d-nb.infomdpi.com These enzymes, particularly alcohol dehydrogenases (ADHs), can reduce prochiral ketones with high chemo-, regio-, and stereoselectivity. d-nb.info For example, a thermostable alcohol dehydrogenase from Thermoanaerobacter brockii (TbSADH) has been engineered to perform the asymmetric reduction of a range of prochiral ketones to enantiopure secondary alcohols. d-nb.inforesearchgate.net

Amino acid dehydrogenases (AADHs) are another important group of dehydrogenases used for the synthesis of chiral amino acids. mdpi.comfrontiersin.org They catalyze the reductive amination of α-keto acids to the corresponding amino acids with high enantioselectivity. mdpi.comfrontiersin.org For instance, leucine (B10760876) dehydrogenase from Bacillus sphaericus has been used for the synthesis of (S)-β-hydroxyvaline. mdpi.com The required NADH cofactor for these reactions is often regenerated using a coupled enzyme system, such as formate (B1220265) dehydrogenase. mdpi.com The broad substrate specificity and high enantioselectivity of these enzymes make them suitable for producing a variety of chiral amino acids. mdpi.comfrontiersin.org

Multi-Enzyme Cascade Systems for the Production of Chiral Amino Acids

Multi-enzyme cascade reactions, where multiple enzymatic steps are performed in a single pot, have gained significant attention for the synthesis of complex molecules. uni-freiburg.de This approach avoids the need for intermediate purification steps, reducing waste and production costs. frontiersin.org These one-pot syntheses can combine different types of enzymatic reactions to achieve a desired transformation. nih.govjove.com

A notable example is the combination of a dynamic kinetic resolution system with a stereoselective oxidation step. frontiersin.org By coupling an N-acylamino acid racemase (NAAAR) and an L-selective aminoacylase (B1246476) with an amino acid dioxygenase, diastereomerically pure oxidized amino acids can be produced from racemic N-acetylamino acids. frontiersin.org Another strategy involves coupling amine transaminases (ATAs) with other enzymes for cofactor recycling and shifting reaction equilibria. mdpi.com For instance, glutamate (B1630785) dehydrogenase (GLDH) can be used to recycle glutamate, overcoming product inhibition of the ATA. mdpi.com Such cascade systems have been successfully applied to synthesize various γ-amino acids with high conversions and excellent enantiomeric excess. mdpi.com

The following table summarizes a multi-enzyme cascade for the synthesis of L-methionine-(S)-sulfoxide:

| Enzymes | Substrate | Product | Yield | Diastereomeric Excess (de) |

| N-acylamino acid racemase (NAAAR), L-selective aminoacylase (AAc), Isoleucine dioxygenase from Bacillus thuringiensis (BtDO) | Racemic N-acetylmethionine | L-methionine-(S)-sulfoxide | 97% | 95% |

Directed Evolution and Enzyme Engineering for Enhanced Enantioselectivity

Directed evolution has emerged as a powerful tool to tailor enzymes for specific industrial applications, improving their activity, stability, and enantioselectivity. diva-portal.orgd-nb.info This process involves generating a library of enzyme variants through mutagenesis, followed by screening for desired properties. researchgate.net For example, directed evolution has been applied to a thermostable alcohol dehydrogenase from Thermoanaerobacter brockii (TbSADH) to expand its substrate scope towards bulky ketones. d-nb.inforesearchgate.net Mutations at key residues lining the substrate binding pocket can significantly alter the enzyme's catalytic properties. d-nb.info

Protein engineering of amine dehydrogenases has also been explored to improve their performance in the synthesis of chiral amines. acs.org By introducing specific mutations, the catalytic efficiency and substrate specificity of these enzymes can be enhanced. acs.org For instance, engineering the active site of an amine dehydrogenase has led to improved activity towards β-amino alcohols. acs.org These engineered enzymes can then be used in whole-cell biotransformation systems for the efficient production of enantiopure amino alcohols. frontiersin.org

Asymmetric Chemical Synthesis Routes

In addition to biocatalytic methods, asymmetric chemical synthesis provides a robust platform for producing enantiomerically pure compounds.

Chiral Auxiliary-Controlled Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com

Oxazolidinones, introduced by David A. Evans, are a prominent class of chiral auxiliaries used in asymmetric alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.net The chiral oxazolidinone directs the stereoselective formation of new carbon-carbon bonds. wikipedia.org For example, the alkylation of chiral glycine (B1666218) derivatives using an axially chiral BINOL auxiliary has been used to prepare a variety of enantiomerically pure uncommon R-amino acids with diastereomeric excesses ranging from 69% to 86%. wikipedia.org Pseudoephenamine is another versatile chiral auxiliary that has shown excellent stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. nih.gov

The following table presents data on the diastereoselective alkylation of a chiral glycine derivative using a BINOL auxiliary for the synthesis of uncommon R-amino acids:

| Electrophile | Diastereomeric Excess (de) |

| Various | 69% - 86% |

Asymmetric Catalysis for Stereocontrol in Carbon-Carbon and Carbon-Nitrogen Bond Formations

The stereocontrolled synthesis of diamino acids, including the target this compound, heavily relies on asymmetric catalysis to establish the defined stereochemistry at the C3 position. Catalytic methods for asymmetric carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation are paramount in constructing the chiral backbone of these molecules. researchgate.net

Prominent strategies include the asymmetric Mannich reaction, which is a powerful tool for forming C-C bonds with simultaneous control of stereocenters. researchgate.net In this approach, a chiral catalyst, often a metal complex with a chiral ligand or an organocatalyst, directs the enantioselective and diastereoselective addition of a nucleophile (like a glycine-derived enolate) to an imine. researchgate.net For instance, chiral copper(I) complexes bearing phosphino-oxazoline (P,N)-ligands have proven effective in catalyzing the reaction between benzophenone (B1666685) imine glycine esters and N-protected imines, yielding α,β-diamino acid derivatives with excellent enantioselectivity. researchgate.net

Another key strategy is the aza-Henry (or nitro-Mannich) reaction, which involves the addition of a nitroalkane to an imine. The resulting nitro-amine can then be reduced to the corresponding diamine. This method, along with aza-Mannich-type reactions, represents a significant approach for the catalytic asymmetric synthesis of 1,2-diamines. researchgate.net

Furthermore, the allylation of chiral imines serves as an efficient pathway for creating enantioenriched homoallylic amines, which are versatile precursors to diamino acids. acs.org The stereochemical outcome (syn- vs. anti-diastereomers) can often be controlled by the choice of reagents and reaction conditions. acs.org While direct catalytic asymmetric synthesis of this compound is not extensively documented, these established catalytic methods provide a robust framework for its potential stereoselective preparation. The development of organocatalysis has also introduced operationally simple, low-toxicity alternatives to metal-based catalysts for these transformations. tcichemicals.com

Table 1: Overview of Asymmetric Catalytic Methods for Diamino Acid Synthesis

| Catalytic Method | Bond Formed | Key Features | Relevant Catalyst Types |

|---|---|---|---|

| Asymmetric Mannich Reaction | C-C | High diastereo- and enantioselectivity for vicinal diamines. | Chiral Copper(I)-Phosphino-oxazoline complexes, Organocatalysts (e.g., Proline derivatives). researchgate.nettcichemicals.com |

| Asymmetric Aza-Henry Reaction | C-C | Forms nitro-amine adducts as precursors to diamines. | Metal-based catalysts, Organocatalysts. researchgate.netacs.org |

| Asymmetric Allylation of Imines | C-C | Creates chiral homoallylic amines, which are versatile intermediates. | Allylzinc reagents with chiral auxiliaries. acs.org |

Strategies Involving Rearrangement Reactions and their Stereochemical Outcomes

Rearrangement reactions offer elegant and often highly stereospecific pathways to complex molecules from simpler precursors. thermofisher.com In the context of diamino acid synthesis, reactions like the diaza-Cope and Curtius rearrangements are particularly noteworthy for their ability to generate amine functionalities with predictable stereochemistry. nih.govnih.gov

The diaza-Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement of 1,5-diaza-1,5-dienes, is a powerful method for the stereospecific synthesis of vicinal (1,2) diamines. acs.org The reaction proceeds through a chair-like transition state, transferring the stereochemical information from the starting material to the product with high fidelity. nih.govacs.org For example, the rearrangement of substrates derived from chiral diamines and ketones can produce α-substituted syn-α,β-diamino acids as a single stereoisomer (>97% de and >98% ee). nih.gov While this method is well-established for 1,2-diamines, its adaptation for the synthesis of a 1,5-diamine system like that in 3,7-diaminoheptanoic acid would require a substrate with a longer tether between the nitrogen atoms.

Another relevant strategy is the Curtius rearrangement, which converts a carboxylic acid into a primary amine with one less carbon atom. nih.gov The process involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed. nih.gov A key advantage of the Curtius rearrangement is the complete retention of stereochemistry at the migrating carbon center. nih.gov This reaction could be envisioned in a synthesis of this compound starting from a suitably protected and chiral dicarboxylic acid derivative.

Other rearrangements, such as the Beckmann rearrangement (ketone to amide) and the Hofmann rearrangement (primary amide to amine), are also fundamental tools in organic synthesis that can be employed to introduce nitrogen functionalities. libretexts.org

Table 2: Key Rearrangement Reactions in Amine Synthesis

| Rearrangement Reaction | Transformation | Stereochemical Outcome |

|---|---|---|

| Diaza-Cope Rearrangement | 1,5-Diaza-1,5-diene → Dihydropyrazine | Highly stereospecific transfer of chirality. nih.govacs.org |

| Curtius Rearrangement | Carboxylic Acid → Primary Amine | Complete retention of configuration at the migrating group. nih.gov |

| Beckmann Rearrangement | Ketone → Amide/Lactam | The group anti-periplanar to the oxime hydroxyl group migrates. libretexts.org |

Phthalimido-Protected Aminoaldehyde Precursors in Diamino Acid Synthesis

The use of protected aminoaldehydes as chiral building blocks is a cornerstone of stereoselective amino acid synthesis. The phthalimido group is a common choice for protecting the amine functionality due to its stability under various reaction conditions and its clean removal via hydrazinolysis.

A general and effective strategy involves the condensation of a protected chiral aminoaldehyde with a suitable nucleophile, followed by transformations to complete the diamino acid structure. For instance, a stereoselective synthesis of unusual basic amino acids has been achieved through the condensation of cyclic dipeptides with protected aminoaldehydes. oup.com The subsequent hydrogenation of the resulting α,β-dehydro dipeptides proceeds with a degree of chiral induction that is influenced by the steric bulk of the side chains, ultimately yielding the target diamino acids. oup.com

In a hypothetical synthesis of this compound, a precursor such as a phthalimido-protected aminoaldehyde could be subjected to a Wittig-type reaction or an aldol condensation to build the carbon backbone. Subsequent stereoselective reduction of a ketone or hydrogenation of a double bond, followed by functional group manipulations, would lead to the desired product. The phthalimido group ensures that the initial amine remains protected throughout these synthetic steps.

Protecting Group Strategies for Differential Amine Functionalization

In a molecule with multiple identical functional groups, such as the two primary amines in 3,7-diaminoheptanoic acid, the ability to selectively modify one group while leaving the other intact is crucial for further elaboration, such as in peptide synthesis or the construction of complex molecular architectures. wikipedia.org This is achieved through the use of an orthogonal set of protecting groups, which can be removed under distinct, non-interfering chemical conditions. sigmaaldrich.com

The most common amine protecting groups used in organic synthesis belong to the carbamate (B1207046) family. masterorganicchemistry.com These groups are readily installed and are stable to a wide range of reagents, yet can be cleaved under specific conditions. masterorganicchemistry.com

Key orthogonal protecting groups for amines include:

tert-Butoxycarbonyl (Boc): This group is stable to bases and hydrogenation but is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA). masterorganicchemistry.com

Carboxybenzyl (Cbz or Z): Stable to acidic and basic conditions, the Cbz group is classically removed by catalytic hydrogenation (e.g., H₂, Pd/C). masterorganicchemistry.com

9-Fluorenylmethoxycarbonyl (Fmoc): This group is stable to acid and hydrogenation but is cleaved under mild basic conditions, often using a solution of piperidine (B6355638) in DMF. wikipedia.orgmasterorganicchemistry.com

Allyloxycarbonyl (Alloc): The Alloc group is orthogonal to Boc and Fmoc, as it is removed by treatment with a palladium(0) catalyst. sigmaaldrich.comug.edu.pl

For the differential protection of 3,7-diaminoheptanoic acid, one could envision protecting the N7 amine with a Boc group and the N3 amine with an Fmoc group. This would allow for the selective deprotection of the Fmoc group with piperidine to functionalize the N3 position, while the Boc-protected N7 amine remains untouched. Subsequently, the Boc group could be removed with TFA to allow for modification at the N7 position.

Table 3: Common Orthogonal Protecting Groups for Amines

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) masterorganicchemistry.com | Base, Hydrogenation, Pd(0) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) masterorganicchemistry.com | Acid, Hydrogenation, Pd(0) |

| Carboxybenzyl | Cbz (or Z) | Catalytic Hydrogenation masterorganicchemistry.com | Acid, Base, Pd(0) |

| Allyloxycarbonyl | Alloc | Pd(0) Catalyst (e.g., Pd(PPh₃)₄) sigmaaldrich.com | Acid, Base, Hydrogenation |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | ivDde | 2% Hydrazine in DMF sigmaaldrich.com | Acid (TFA), Base (Piperidine) |

Biosynthetic Pathways and Enzymatic Transformations of Diamino Acid Analogues

Mechanistic Enzymology of Amino Acid Mutases and Related Biotransformations

The formation of β-amino and diamino acids frequently involves the enzymatic rearrangement of an amino group from the α-position to a different carbon on the substrate backbone. This transformation is primarily accomplished by a class of enzymes known as aminomutases, which employ sophisticated radical-based mechanisms. mdpi.comnih.gov

Adenosylcobalamin-Dependent Rearrangements in β-Amino Acid Biogenesis

A notable group of aminomutases utilizes adenosylcobalamin (AdoCbl, or coenzyme B12) to catalyze the 1,2-migration of amino groups. polimi.it These enzymes function through a radical mechanism initiated by the homolytic cleavage of the cobalt-carbon bond in AdoCbl, which generates a highly reactive 5'-deoxyadenosyl radical. mdpi.comnih.gov This radical then abstracts a hydrogen atom from the substrate, creating a substrate radical that can undergo rearrangement. rsc.org

Enzymes like lysine (B10760008) 5,6-aminomutase (5,6-LAM) and ornithine 4,5-aminomutase (4,5-OAM) are classic examples that require both AdoCbl and pyridoxal (B1214274) 5'-phosphate (PLP) as cofactors. mdpi.comacs.org For instance, 5,6-LAM facilitates the reversible conversion of D-lysine to 2,5-diaminohexanoate and L-β-lysine to 3,5-diaminohexanoic acid. mdpi.comacs.org The reaction involves the formation of an external aldimine between the substrate's amino group and PLP, which acts as an electron sink to stabilize intermediates during the radical-mediated amino group migration. mdpi.comnih.gov Similarly, glutamate (B1630785) mutase uses AdoCbl to rearrange the carbon skeleton of glutamate, a process that shares mechanistic features with aminomutases and leads to the formation of (2S,3S)-3-methylaspartate. rsc.org

| Enzyme Family | Cofactor(s) | General Reaction | Example Enzyme | Product(s) |

| Aminomutases | Adenosylcobalamin (AdoCbl), Pyridoxal 5'-phosphate (PLP) | Intramolecular 1,2-amino group migration | Lysine 5,6-aminomutase (5,6-LAM) | 2,5-diaminohexanoate, 3,5-diaminohexanoic acid |

| Ornithine 4,5-aminomutase (4,5-OAM) | (2R,4S)-2,4-diaminopentanoic acid | |||

| Glutamate Mutase-type | Adenosylcobalamin (AdoCbl) | C-C bond rearrangement | Glutamate mutase | (2S,3S)-3-Methylaspartate |

| Radical SAM Aminomutases | S-adenosyl-L-methionine (SAM), [4Fe-4S] cluster, PLP | Intramolecular amino group migration | Lysine 2,3-aminomutase (LAM) | β-Lysine |

Decarboxylation and Aminomutase Activities Generating β-Amino Acid Motifs

Decarboxylation, the removal of a carboxyl group, is another fundamental strategy for generating β-amino acids from α-amino acid precursors. wikipedia.orgnih.govacs.org This reaction is often catalyzed by PLP-dependent decarboxylases. nih.gov For example, aspartate decarboxylase converts L-aspartate into β-alanine, a common β-amino acid found in many natural products. rsc.org

In some biosynthetic pathways, aminomutation and decarboxylation are sequential steps. The biosynthesis of the macrolactam antibiotic incednine (B1264186) involves the initial conversion of L-glutamate to β-glutamate by a 2,3-aminomutase. nih.govacs.org Subsequently, a PLP-dependent decarboxylase, IdnL3, catalyzes the decarboxylation of β-glutamate to produce (S)-3-aminobutyrate, which serves as the starter unit for polyketide synthesis. rsc.orgnih.gov

Other aminomutases utilize different radical initiators. A prominent family of aminomutases, including lysine 2,3-aminomutase (LAM), employs a [4Fe-4S] cluster and S-adenosyl-L-methionine (SAM) to generate the 5'-deoxyadenosyl radical needed for catalysis. rsc.org These "radical SAM" enzymes, which also require PLP, are responsible for producing β-amino acids like β-lysine and β-arginine. rsc.orgrsc.org

| Enzyme Type | Cofactor | Substrate | Product | Example Pathway |

| Pyruvoyl-dependent Decarboxylase | Pyruvoyl | L-Aspartate | β-Alanine | Kirromycin biosynthesis |

| PLP-dependent Decarboxylase | PLP | L-Ornithine | Putrescine | Loline alkaloid biosynthesis |

| PLP-dependent β-Decarboxylase | PLP | β-Glutamate | (S)-3-aminobutyrate | Incednine biosynthesis |

Involvement of Diamino Acids in Natural Product Biosynthesis and Related Metabolisms

Diamino acids are crucial components of a wide range of bioactive natural products, particularly peptide antibiotics. acs.orgekb.eg Their incorporation introduces structural constraints and additional positive charges, which can be critical for biological activity, such as interacting with microbial membranes or other cellular targets. cdnsciencepub.commdpi.comnih.gov

For instance, nonribosomal peptides (NRPs) and their hybrids with polyketides often feature β-amino acids and diamino acids. rsc.orgrsc.org The streptothricin (B1209867) antibiotics contain oligopeptides of L-β-lysine ((3S)-3,6-diaminohexanoic acid). acs.org The uridyl peptide antibiotics, such as pacidamycins, are characterized by a unique peptide backbone that includes a diamino acid residue, which causes a double inversion in the peptide chain's direction. ekb.eg These complex molecules exhibit potent antimicrobial activity by inhibiting essential bacterial enzymes. ekb.eg The presence of D-amino acids and other non-proteinogenic amino acids is a hallmark of many peptide antibiotics, contributing to their stability against proteases and their specific mechanisms of action. ekb.eg

Reconstitution and Characterization of Biosynthetic Gene Clusters for Diamino Acid Production

The enzymes responsible for the biosynthesis of natural products are typically encoded in contiguous sets of genes known as biosynthetic gene clusters (BGCs). nih.govresearchgate.net The advent of rapid genome sequencing and bioinformatics tools like antiSMASH has enabled the identification of numerous BGCs predicted to produce novel compounds, including those containing diamino acids. nih.govresearchgate.net

A key strategy for studying these pathways is their reconstitution in a well-characterized heterologous host, such as E. coli or Streptomyces species. nih.govfrontiersin.orgnih.gov This involves assembling the entire BGC on a plasmid or integrating it into the host's chromosome and then expressing the genes to produce the natural product. nih.govnih.gov Successful heterologous expression allows for the verification of the BGC's function and provides a platform for metabolic engineering to improve yields or create novel derivatives. nih.govnih.gov

Furthermore, in vitro reconstitution of biosynthetic pathways using cell-free protein synthesis systems is an emerging and powerful tool. acs.orgresearchgate.net This approach allows researchers to express and combine all the necessary enzymes in a test tube, providing precise control over reaction conditions and facilitating the detailed biochemical characterization of each enzymatic step. acs.orgresearchgate.net Such studies are crucial for understanding the intricate mechanisms of enzymes that synthesize and incorporate unusual monomers like (R)-3,7-Diaminoheptanoic acid into complex natural products. acs.orgrsc.org

Advanced Applications of R 3,7 Diaminoheptanoic Acid As a Chiral Building Block

Incorporation into Peptide and Peptidomimetic Structures

The inherent flexibility of linear peptides often limits their therapeutic potential due to poor metabolic stability and reduced binding affinity. nih.gov Imposing conformational constraints on a peptide chain is a widely adopted strategy to overcome these limitations, leading to more potent and stable drug candidates. nih.govnih.gov (R)-3,7-Diaminoheptanoic acid serves as an exceptional tool for this purpose, enabling the synthesis of structurally defined and biologically active molecules.

Design and Synthesis of Conformationally Constrained Cyclic Systems

The spaced amino groups and the carboxylic acid of this compound make it an ideal linker for peptide cyclization. This application is prominently featured in the development of cyclic peptide multimers designed to target specific biological receptors with high affinity and selectivity. A key example is its use in the synthesis of cyclic peptides that target α4β7 integrin, a receptor involved in inflammatory bowel disease. chiralen.com In these structures, the diamino acid acts as a scaffold, allowing for the cyclization of peptide sequences and the multimerization of these cyclic units to enhance binding avidity. chiralen.com

The synthesis of these complex molecules leverages the functional handles of the diaminoheptanoic acid core to create macrocyclic structures that lock the peptide backbone into a bioactive conformation. auburn.edunih.gov This pre-organization reduces the entropic penalty upon binding to the target receptor, often resulting in significantly enhanced potency. nih.gov

| Patent Number | Year | Title/Focus | Role of this compound |

|---|---|---|---|

| US-2023406884-A1 | 2016 | Cyclic peptide multimers targeting alpha-4-beta-7 integrin | Chiral linker and scaffolding agent for cyclization and multimerization. chiralen.com |

| US-12077611-B2 | 2016 | Cyclic peptide multimers targeting α4β7 integrin | Core building block for constructing conformationally constrained peptide multimers. chiralen.com |

| KR-20180095809-A | 2015 | A cyclic peptide targeting the alpha 4 beta 7 integrin | Used as a foundational component to create the cyclic peptide structure. chiralen.com |

Development of Phosphonic Acid Analogues for Peptide Research

Phosphonopeptides, where a phosphonic acid group replaces a carboxylic acid or a phosphonamidate bond replaces a peptide bond, are crucial tools in medicinal chemistry. researchgate.netnih.gov They are designed as transition-state analogues that can potently inhibit enzymes like proteases. nih.govresearchgate.net The tetrahedral structure of the phosphorus atom mimics the transition state of peptide bond hydrolysis, leading to high-affinity binding to the target enzyme. nih.gov

While specific literature detailing the synthesis of phosphonic acid analogues directly from this compound is not prevalent, its structure is highly amenable to such modifications. The primary amino group at the C-7 position can be readily transformed into a phosphonamidate linkage. General and widely applied methods for synthesizing phosphonopeptides involve the reaction of an amino group with an N-protected aminoalkylphosphonochloridate. encyclopedia.pub This strategy could be employed to couple this compound to other amino acids or peptide fragments, thereby creating novel enzyme inhibitors or molecular probes.

Utilization in Complex Molecule Synthesis

Beyond peptidomimetics, the chiral nature of this compound makes it a valuable starting material or intermediate in the synthesis of other complex, high-value molecules, including heterocyclic scaffolds and bioactive natural product analogues.

Precursors for Chiral Heterocyclic Scaffolds

Chiral nitrogen-containing heterocycles, such as piperidines and azepanes, are privileged structures found in a vast number of pharmaceuticals and natural products. nih.govnih.gov The strategic placement of functional groups in this compound makes it a promising precursor for the stereoselective synthesis of these scaffolds.

Through intramolecular cyclization strategies, this compound can theoretically yield key heterocyclic systems:

Azepane Derivatives: Intramolecular amide bond formation between the C-7 amino group and the C-1 carboxylic acid would produce a chiral seven-membered lactam, specifically (R)-5-aminoazepan-2-one. This scaffold is of significant interest in medicinal chemistry, though its exploration has been limited by a lack of efficient synthetic routes. nih.gov

Piperidine (B6355638) Derivatives: While requiring more complex synthetic transformations, the C-3 and C-7 amino groups could be elaborated and cyclized to form substituted piperidine rings, which are among the most common heterocycles in approved drugs. nih.gov

| Potential Scaffold | Precursor Functional Groups | Significance |

|---|---|---|

| (R)-5-Aminoazepan-2-one | C-1 Carboxylic Acid and C-7 Amino Group | A chiral 7-membered lactam, a valuable but synthetically challenging heterocyclic core. nih.govresearchgate.net |

| Substituted Chiral Piperidines | C-3 and C-7 Amino Groups (via multi-step synthesis) | A highly prevalent scaffold in medicinal chemistry and natural products. dicp.ac.cnresearchgate.net |

Advanced Intermediates in the Synthesis of Bioactive Compounds

The enantiopure nature of this compound makes it an excellent chiral building block for constructing larger, biologically active molecules. Its (S)-enantiomer is noted for its use in creating peptidomimetics and enzyme inhibitors. myskinrecipes.com The utility of the (R)-enantiomer is demonstrated by its incorporation into the aforementioned cyclic peptide antagonists of α4β7 integrin, which are potent bioactive compounds for treating inflammatory conditions. chiralen.com

In this context, the diamino acid is not merely a linker but an integral part of the final active pharmaceutical ingredient's architecture. It serves as a key intermediate that dictates the three-dimensional shape and, consequently, the biological activity of the final molecule. The synthesis of such complex agents relies on the availability of versatile chiral pool molecules like this compound to build stereochemically complex structures efficiently.

Functionalization and Derivatization for Material Science Applications

The application of amino acids as monomers for the synthesis of advanced polymers and materials is a growing field, driven by the desire to create functional, biodegradable, and sustainable materials. This compound, with its three distinct functional groups, is a candidate for creating novel polyamides with unique properties.

Standard amino acids like 7-aminoheptanoic acid are used to produce linear polyamides such as Nylon 7. sigmaaldrich.com The structure of this compound offers the potential to go beyond simple linear polymers. Polymerization between the C-1 carboxyl group and the C-7 amino group can form a polyamide backbone, leaving the C-3 amino group as a pendant functional group along the polymer chain.

This pendant amine offers significant opportunities for further derivatization:

Post-Polymerization Modification: The pendant amino groups can be modified after polymerization using various chemical reactions. This allows for the creation of a library of functional materials from a single parent polyamide, enabling properties like enhanced hydrophobicity or the attachment of specific ligands. rsc.org

Cross-linking: The pendant amines can serve as reactive sites for cross-linking, transforming a thermoplastic polyamide into a thermoset material with enhanced mechanical strength, thermal stability, and chemical resistance.

Branched Polymers: The diamino acid can act as a branching point during polymerization, leading to non-linear polymer architectures that can influence material properties such as solubility and viscosity.

The incorporation of this chiral monomer could also impart unique self-assembly and recognition properties to the resulting polymers, opening avenues for applications in chiral separations, catalysis, and biomedical devices.

Analytical Methodologies for Stereochemical Purity and Structural Elucidation

Chiral Chromatographic Techniques for Enantiomeric Excess Determination

The determination of enantiomeric excess (e.e.) is critical in verifying the stereochemical purity of (R)-3,7-diaminoheptanoic acid. Chiral chromatography is the cornerstone for this analysis, offering direct or indirect methods for the separation of enantiomers.

High-Performance Liquid Chromatography (HPLC): Direct enantiomeric separation via chiral HPLC is a widely adopted method. This technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times. For polar, ionic compounds like amino acids, macrocyclic glycopeptide-based CSPs are particularly effective. sigmaaldrich.com The teicoplanin-based CSP (e.g., Astec CHIROBIOTIC® T) has demonstrated success in resolving underivatized amino acids. sigmaaldrich.com The separation mechanism involves multiple interactions, including hydrogen bonding, ionic interactions, and steric hindrance, between the analyte and the chiral selector. Mobile phases are typically aqueous-organic mixtures with additives like formic acid to control ionization. sigmaaldrich.com

Another class of CSPs suitable for amino acid separation is based on cyclodextrins. mdpi.com Derivatization of the amino groups with a chromophore, such as a dansyl or Fmoc group, is often employed to enhance UV detection and can also improve chiral recognition on certain CSPs. cat-online.com

Gas Chromatography (GC): Gas chromatography on a chiral stationary phase can also be used to separate enantiomers. Due to the low volatility of amino acids, derivatization is a mandatory step. cat-online.comsigmaaldrich.com A common procedure involves a two-step derivatization: esterification of the carboxylic acid group (e.g., with isopropanol) followed by acylation of the amino groups (e.g., with trifluoroacetic anhydride). The resulting volatile diastereomers can then be separated on a chiral column, such as one coated with a cyclodextrin (B1172386) derivative. cat-online.com

| Technique | Chiral Stationary Phase (CSP)/Column Type | Derivatization Requirement | Typical Derivatizing Agents | Detection Method |

|---|---|---|---|---|

| Chiral HPLC | Macrocyclic Glycopeptide (e.g., Teicoplanin) | Not always required | N/A for direct separation | Mass Spectrometry (MS), UV (if derivatized) |

| Chiral HPLC | Cyclodextrin-based | Often recommended for improved resolution/detection | Dansyl chloride, Fmoc-Cl | UV, Fluorescence |

| Chiral GC | Cyclodextrin derivatives (e.g., Chirasil-Val) | Required | Isopropanol/HCl (esterification), Trifluoroacetic anhydride (B1165640) (acylation) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

Advanced Spectroscopic Methods for Absolute and Relative Stereochemical Assignment

While chromatography can determine enantiomeric purity, spectroscopic methods are essential for the unambiguous assignment of the absolute configuration of the chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for stereochemical analysis, typically requiring the use of a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers. researchgate.net These diastereomers exhibit distinct chemical shifts in the NMR spectrum. researchgate.net For a primary amine like this compound, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its analogues are commonly used CDAs. nih.govnih.gov By reacting the diamino acid with both enantiomers of the CDA separately, two diastereomeric amides are formed. A systematic comparison of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the assignment of the absolute configuration based on established empirical models that correlate chemical shift differences (Δδ) with the spatial arrangement of substituents around the chiral center. nih.govfrontiersin.org

| Chiral Derivatizing Agent (CDA) | Active Nucleus for Analysis | Principle |

|---|---|---|

| (R)- and (S)-Mosher's acid (MTPA-Cl) | ¹H, ¹⁹F | Forms diastereomeric amides with distinct chemical shifts. The Δδ (δS - δR) values for protons on either side of the newly formed stereocenter are analyzed based on the Mosher model. |

| (R)-O-Aryllactic acids (ROAL) | ¹H | Forms diastereomeric amides that prefer a specific conformation, leading to predictable chemical shift differences for nearby protons. acs.org |

| Trifluoromethylbenzoimidazolylbenzoic acid (TBBA) | ¹⁹F | An axially chiral CDA that creates diastereomers with observable differences in ¹⁹F NMR chemical shifts. nih.gov |

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.govyoutube.com It is a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution. nih.gov The experimental VCD spectrum of this compound is compared with the theoretical spectrum calculated using quantum chemical methods, such as Density Functional Theory (DFT). researchgate.net A match between the experimental spectrum and the spectrum calculated for the (R)-configuration provides a definitive assignment of the absolute stereochemistry. This method avoids the need for derivatization or the use of empirical models. nih.govacs.org

Mass Spectrometry-Based Approaches for Characterization of Diamino Acid Derivatives

Mass spectrometry (MS) is indispensable for confirming the molecular weight and elucidating the structure of this compound and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): Following the derivatization procedures required for GC analysis (as described in section 5.1), GC-MS provides both retention time data for purity assessment and mass spectral data for structural confirmation. sigmaaldrich.com The electron impact (EI) spectra of derivatized amino acids show characteristic fragmentation patterns. For instance, tert-butyldimethylsilyl (TBDMS) derivatives typically exhibit fragments corresponding to the loss of a methyl group (M-15), a tert-butyl group (M-57), and other signature ions that help confirm the structure of the original amino acid. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS is highly effective for the analysis of underivatized amino acids. nih.gov The compound can be separated from impurities using reversed-phase chromatography and detected with high sensitivity and selectivity by the mass spectrometer. nih.gov Electrospray ionization (ESI) is commonly used to generate protonated molecular ions [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this ion provide structural information. nih.gov Collision-induced dissociation (CID) of the parent ion generates a unique fragmentation pattern. For acetylated amino acids, characteristic losses of water (H₂O) and ketene (B1206846) (C₂H₂O) are often observed, which can be used to characterize derivatives of this compound. nih.gov This technique is crucial for identifying and characterizing various synthetic derivatives of the diamino acid. nih.govresearchgate.net

| Technique | Ionization Method | Key Information Obtained | Common Derivatization |

|---|---|---|---|

| GC-MS | Electron Impact (EI) | Molecular weight confirmation and structural elucidation through characteristic fragmentation patterns. | Silylation (e.g., MTBSTFA), Esterification/Acylation. |

| LC-MS/MS | Electrospray Ionization (ESI) | Precise molecular weight, structural information from MS/MS fragmentation of the parent ion. nih.gov | Often not required, but can be used to enhance separation or ionization. nih.gov |

| MALDI-TOF MS | Matrix-Assisted Laser Desorption/Ionization | Rapid determination of molecular weight, particularly for mixtures. Can distinguish some isobaric compounds with MS/MS. nih.gov | Not required. |

Emerging Research Directions and Future Perspectives for R 3,7 Diaminoheptanoic Acid

Innovation in Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure long-chain amino acids such as (R)-3,7-diaminoheptanoic acid is a complex challenge that continues to drive innovation in stereoselective synthesis. Current research is moving beyond traditional methods towards more efficient and scalable approaches. One promising strategy involves the use of chiral auxiliaries, which can guide the stereochemical outcome of a reaction to produce the desired (R)-enantiomer with high selectivity.

A notable advancement in the synthesis of chiral long-chain diamines and tetramines starts from natural α-amino acids. nih.govresearchgate.netuoa.gr This method utilizes the Wittig olefination reaction of N-protected amino aldehydes derived from readily available amino acids like phenylalanine and lysine (B10760008). nih.govresearchgate.netuoa.gr The flexibility of this approach allows for the variation of the carbon chain length, making it adaptable for the synthesis of this compound. The key advantages of this methodology are its simplicity, efficiency, and the ability to produce both enantiomers depending on the starting chiral amino acid. nih.gov

Another area of innovation is the development of novel catalytic systems. For instance, rhodium-based catalysts have been employed for the direct amination of diazo esters, offering a pathway to chiral amino acids. georgiasouthern.edu The use of commercially available chiral auxiliaries and catalysts in such systems is advantageous as it can provide access to both enantiomers of the target product. georgiasouthern.edu Furthermore, photoredox-mediated C–O bond activation of aliphatic alcohols is emerging as a powerful tool for the asymmetric synthesis of unnatural α-amino acids. rsc.org This atom-economical and redox-neutral process, which uses a chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor, could be adapted for the synthesis of this compound. rsc.org

Future research in this area will likely focus on the development of even more efficient and sustainable synthetic routes. This includes the design of novel catalysts that can operate under milder conditions and the exploration of flow chemistry to enable continuous and scalable production.

Discovery and Engineering of Novel Enzymes for Unnatural Amino Acid Biocatalysis

Biocatalysis is increasingly recognized as a green and efficient alternative to traditional chemical synthesis. The discovery and engineering of novel enzymes are pivotal for the production of unnatural amino acids like this compound. Enzymes offer high stereoselectivity and operate under mild reaction conditions, which are significant advantages over conventional chemical methods. researchgate.net

Transaminases (TAs) are a class of enzymes with great potential for the synthesis of chiral amines and amino acids. nih.govnih.gov These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor to an acceptor molecule. nih.gov Researchers are actively screening for new microbial transaminases with activity towards a broader range of substrates, including those required for the synthesis of β-amino acids and other non-canonical amino acids. nih.gov For example, a D-amino acid transaminase from Haliscomenobacter hydrossis has shown potential for the asymmetric synthesis of optically pure aliphatic and aromatic D-amino acids. mdpi.com Such enzymes could be engineered to accept substrates relevant to the synthesis of this compound.

Enzyme engineering, through techniques like directed evolution and rational design, plays a crucial role in tailoring enzymes for specific synthetic purposes. By modifying the active site of an enzyme, its substrate specificity and catalytic efficiency can be improved. For instance, a pyridoxal 5'-phosphate (PLP)-dependent enzyme has been engineered to catalyze stereoselective Mannich-type reactions, enabling the one-step synthesis of complex α,β-diamino acids. nih.govescholarship.orgnih.gov This enzymatic platform is capable of utilizing a diverse range of α-amino acids as donors and various cyclic imines as acceptors. escholarship.orgnih.gov

Future directions in this field will involve the use of metagenomic mining to discover novel enzymes from unculturable microorganisms, expanding the biocatalytic toolbox. nih.gov Furthermore, the development of multi-enzyme cascade reactions in one-pot systems will enable more complex and efficient synthetic pathways for producing valuable compounds like this compound. acs.orgnih.govmdpi.com

| Enzyme Class | Potential Application in this compound Synthesis | Key Advantages |

| Transaminases (TAs) | Asymmetric amination of a keto-acid precursor to introduce the C3-amino group with (R)-stereochemistry. | High stereoselectivity, mild reaction conditions, no need for toxic metal catalysts. researchgate.netnih.gov |

| Carboxylic Acid Reductases (CARs) | Reduction of a dicarboxylic acid to an amino aldehyde, a key intermediate. acs.org | Can be part of an enzymatic cascade for multi-step synthesis in a single pot. acs.org |

| Engineered Mannichases | Stereoselective formation of the Cα-Cβ bond to construct the diamino acid backbone. nih.govescholarship.orgnih.gov | Enables the synthesis of complex diamino acids with high diastereo- and enantiocontrol. nih.govescholarship.orgnih.gov |

Exploration of New Applications in Supramolecular Chemistry and Nanotechnology

The unique structural features of this compound, with its two amino groups and a carboxylic acid function, make it an attractive building block for supramolecular chemistry and nanotechnology. The ability of amino acids to self-assemble into well-defined nanostructures through non-covalent interactions is a key area of research. beilstein-journals.orgmdpi.comnih.gov

In supramolecular chemistry, the self-assembly of amino acids and their derivatives can lead to the formation of functional materials such as hydrogels and nanofibers. beilstein-journals.orgrsc.org These materials have potential applications in drug delivery, tissue engineering, and biosensing. nih.govmdpi.com The chirality of the amino acid can play a critical role in the morphology and properties of the resulting supramolecular structures. acs.org The distinct placement of the two amino groups in this compound could lead to novel self-assembly motifs and materials with unique properties.

In the realm of nanotechnology, amino acids are used to functionalize the surface of inorganic nanoparticles, which can enhance their stability, reduce cytotoxicity, and impart specific biological functions. nih.govnih.gov The amino groups of this compound could be used to cap and stabilize nanoparticles, while the carboxylic acid group remains available for further conjugation with other molecules. researchgate.net This dual functionality opens up possibilities for creating multifunctional nanoparticles for targeted drug delivery and diagnostic applications. nih.gov

Another exciting frontier is the use of amino acids as building blocks for metal-organic frameworks (MOFs). MOFs are porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. youtube.comyoutube.com By incorporating amino acids with multiple functional groups, like this compound, into the MOF structure, it is possible to create frameworks with tailored pore environments and catalytic activities. nih.govnih.govrsc.org The presence of both amino and carboxylate groups could lead to MOFs with bifunctional catalytic sites.

| Research Area | Potential Application of this compound | Expected Outcome |

| Supramolecular Self-Assembly | Formation of hydrogels, nanofibers, and other nanostructures. beilstein-journals.orgrsc.org | Novel biomaterials for drug delivery, tissue engineering, and biosensing. nih.govmdpi.com |

| Nanoparticle Functionalization | Surface modification of inorganic nanoparticles (e.g., gold, iron oxide). nih.govnih.gov | Enhanced stability, biocompatibility, and targeting capabilities of nanoparticles for theranostics. nih.gov |

| Metal-Organic Frameworks (MOFs) | As an organic linker to construct porous crystalline materials. nih.govnih.govrsc.org | MOFs with tailored pore functionality for applications in catalysis, separation, and gas storage. youtube.com |

Computational Chemistry and Molecular Modeling Studies of Reactivity and Conformation

Computational chemistry and molecular modeling are indispensable tools for understanding the structure, properties, and reactivity of molecules like this compound at the atomic level. These methods can provide insights that are difficult or impossible to obtain through experimental techniques alone.

Conformational analysis is crucial for understanding the three-dimensional structure of this compound and how it influences its physical and biological properties. cmst.eumdpi.com Semiempirical and ab initio quantum mechanics calculations can be used to determine the relative energies of different conformers and identify the most stable structures. nih.govresearchgate.net This information is vital for designing molecules with specific shapes and for understanding their interactions with other molecules, such as enzymes or receptors.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to study the electronic structure and reactivity of this compound. acs.orgnih.govresearchgate.net These calculations can predict various molecular properties, including charge distribution, electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net This knowledge is essential for predicting the molecule's reactivity in different chemical reactions and for designing new synthetic pathways. For instance, understanding the nucleophilicity of the amino groups and the acidity of the carboxylic acid group can guide the selection of appropriate reagents and reaction conditions.

Molecular dynamics (MD) simulations can provide a dynamic picture of the behavior of this compound in different environments, such as in solution or interacting with a biological membrane. By simulating the movement of atoms over time, MD can reveal how the molecule flexes and changes its conformation, which is important for its function.

The insights gained from these computational studies can accelerate the discovery and development of new applications for this compound by providing a rational basis for experimental design.

Q & A

Q. What are the established synthetic routes for (R)-3,7-Diaminoheptanoic acid, and what are their respective yields and purity profiles?

- Methodological Answer : The synthesis of this compound can be achieved via solid-phase peptide synthesis (SPPS) or enzymatic resolution. SPPS typically employs Fmoc-protected intermediates, with yields ranging from 60–70% under optimized conditions (room temperature, 48-hour reaction time). Enzymatic resolution using lipases or acylases offers higher enantiomeric purity (≥98%) by selectively hydrolyzing stereoisomers at pH 7.4 and 37°C. Post-synthesis purification via reverse-phase HPLC is critical to remove diastereomeric impurities. Characterization should include [1]H/[13]C NMR and ESI-MS to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers observe?

- Methodological Answer : Key techniques include:

- 1H NMR : Expect multiplets at δ 1.45–1.65 ppm (methylene protons) and triplets at δ 3.10–3.30 ppm (amine-adjacent CH₂ groups).

- 13C NMR : Carboxylic acid carbons appear at ~175 ppm, while amine-bearing carbons resonate at 40–50 ppm.

- ESI-MS : A molecular ion peak at m/z 189.2 [M+H]⁺ confirms the molecular formula (C₇H₁₆N₂O₂). IR spectroscopy can validate amine (3350 cm⁻¹) and carboxylic acid (1700 cm⁻¹) functional groups. Cross-reference with NIST spectral libraries for validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different studies?

- Methodological Answer : Contradictions in bioactivity data often arise from variations in experimental design (e.g., cell lines, assay pH) or impurities in synthesized batches. To resolve these:

Systematic Review : Conduct a meta-analysis of existing literature to identify common trends and outliers (prioritize peer-reviewed studies using PRISMA guidelines) .

Replicate Studies : Use standardized protocols (e.g., ISO 10993 for cytotoxicity assays) and validate compound purity via HPLC-MS.

Control Variables : Test bioactivity under controlled pH (7.4 vs. 5.5) and temperature (37°C vs. 25°C) to assess environmental sensitivity .

Q. What computational approaches are suitable for modeling the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can predict binding affinities and conformational stability. Use Quantum Mechanics/Molecular Mechanics (QM/MM) to model protonation states of the amine and carboxylic acid groups at physiological pH. Validate predictions with experimental data (e.g., surface plasmon resonance for binding kinetics). Tools like CC-DPS’s QSPR models can further correlate structural features with observed bioactivity .

Q. How does the stereochemical configuration at the 3- and 7-positions influence the chemical stability and reactivity of this compound under varying pH conditions?

- Methodological Answer : The (R)-configuration enhances stability in alkaline conditions due to reduced steric hindrance between amine groups. To assess reactivity:

pH Stability Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via LC-MS over 24–72 hours.

Kinetic Analysis : Calculate half-life (t₁/₂) using first-order decay models.

Comparative Studies : Synthesize (S)-isomers or racemic mixtures to isolate stereochemical effects. Computational tools like Gaussian can predict tautomeric equilibria and transition states .

Key Recommendations for Researchers

- Experimental Design : Ensure rigorous control of stereochemistry and pH in synthesis and bioassays .

- Data Validation : Cross-reference spectroscopic data with NIST or CC-DPS databases to mitigate misassignment risks .

- Computational Integration : Combine docking studies with wet-lab validation to accelerate structure-activity relationship (SAR) analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.